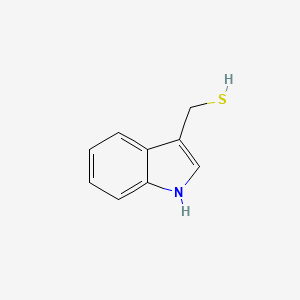

(1H-Indol-3-YL)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NS |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

1H-indol-3-ylmethanethiol |

InChI |

InChI=1S/C9H9NS/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 |

InChI Key |

OPNAHLHKBKATMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CS |

Origin of Product |

United States |

Structural Significance of the Indole Nucleus in Organic and Biological Chemistry

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and biological chemistry. researchgate.netnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological importance. nih.govchemijournal.com The indole nucleus is a key structural motif in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin, highlighting its fundamental role in biological systems. nih.govchim.it

In the realm of medicinal chemistry, indole derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. chim.it This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, anticancer drugs such as vincristine, and antiviral compounds. nih.govpcbiochemres.com The electronic properties of the indole ring, characterized by its 10-π electron system, and the reactivity of its C3 position make it a versatile platform for chemical modification and the synthesis of complex molecular architectures. nih.gov

The Role of Thiol Functional Groups in Chemical Reactivity and Biological Contexts

The thiol group (-SH), also known as a sulfhydryl group, imparts distinct and potent chemical reactivity to the molecules that contain it. Thiols are the sulfur analogs of alcohols and are characterized by their strong nucleophilicity, which allows them to participate in a wide variety of chemical reactions, including nucleophilic substitution and addition. Current time information in Bangalore, IN. One of the most significant reactions of thiols is their oxidation to form disulfide bonds (-S-S-), a linkage crucial for the structural integrity and function of many proteins and enzymes. ontosight.ai

In biological systems, thiols play a pivotal role in maintaining cellular homeostasis. The amino acid cysteine, which contains a thiol group, is a fundamental component of proteins and is directly involved in their three-dimensional structure through the formation of disulfide bridges. Current time information in Bangalore, IN. Furthermore, thiols are critical components of the cellular antioxidant defense system. Glutathione (B108866), a tripeptide containing cysteine, is a major cellular antioxidant that protects cells from damage caused by reactive oxygen species. Current time information in Bangalore, IN. The redox activity of the thiol group, its ability to be reversibly oxidized and reduced, is central to its function in cellular signaling and detoxification processes. Current time information in Bangalore, IN.

Positioning of 1h Indol 3 Yl Methanethiol Within the Landscape of Indole Derivatives and Organosulfur Compounds

(1H-Indol-3-YL)methanethiol occupies a unique chemical space by combining the biologically significant indole (B1671886) nucleus with the reactive thiol group. The direct attachment of the methanethiol (B179389) moiety to the C3 position of the indole ring is particularly noteworthy. The C3 position is the most nucleophilic and reactive site of the indole ring, making it a common point for substitution in both natural and synthetic indole derivatives. chemijournal.com

The introduction of a sulfur-containing substituent at the C3 position, as seen in this compound, creates a molecule with a distinct set of properties compared to other 3-substituted indoles. The presence of the thiol group introduces the potential for a range of chemical transformations not accessible to other indole derivatives, such as the formation of disulfides and thioethers. This unique reactivity opens up avenues for the synthesis of novel and structurally diverse indole-based compounds.

From a biological perspective, the combination of the indole scaffold, known for its interactions with various biological targets, and the thiol group, with its established roles in redox processes and enzyme inhibition, makes this compound and its derivatives compelling candidates for drug discovery. Research into organosulfur indole derivatives has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Overview of Research Trajectories Pertaining to Indole 3 Substituted Methanethiols

Direct Synthesis Approaches to this compound

Direct methods for the synthesis of this compound and related compounds involve the direct introduction of a sulfur-containing group at the C-3 position of the indole ring. These approaches are often favored for their atom economy and fewer synthetic steps.

Strategic Functionalization of the Indole C-3 Position with Thiol Moieties

The inherent nucleophilicity of the C-3 position of the indole ring makes it a prime target for electrophilic substitution. researchgate.net Various methods have been developed to achieve direct C-3 thiolation, often employing an electrophilic sulfur reagent. The direct functionalization of indoles at this position is a key strategy for the efficient preparation of 3-sulfenylindoles. researchgate.netscite.ai

Exploration of Novel Thiolation Reagents and Reaction Conditions

A range of thiolation reagents and reaction conditions have been explored to optimize the synthesis of C-3 thiolated indoles. These include:

Thiols with Catalysts: Molecular iodine has been effectively used as a catalyst for the direct thiolation of indoles with thiols, using air as a green oxidant. researchgate.netresearchgate.net This method is regioselective for the C-3 position and is compatible with a variety of substrates. researchgate.net

N-Thiosuccinimides: Copper(II) bromide has been found to catalyze the reaction between indoles and N-thiosuccinimides, providing C-3 sulfenylated indoles in high yields under mild conditions. mdpi.com This method is applicable to both thioalkylation and thioarylation. mdpi.com

Sulfinothioates: A base-free, one-pot, double C-H thiolation at the C-2 and C-3 positions of indoles has been achieved using sulfinothioates activated by 2,2,2-trifluoroacetic anhydride. acs.orgacs.org This method proceeds under Pummerer-type conditions. acs.orgacs.org

Bunte Salts: Odorless and stable Bunte salts have been utilized as sulfenylating agents in the presence of iodine as a catalyst and DMSO as both an oxidant and solvent, offering a practical and environmentally friendly approach. acs.org

Table 1: Comparison of Direct Thiolation Methods

| Reagent System | Catalyst/Promoter | Key Features |

| Thiols | Molecular Iodine / Air | Green, regioselective, cost-effective. researchgate.netresearchgate.net |

| N-Thiosuccinimides | Copper(II) Bromide | Mild conditions, high yields, applicable to alkyl and aryl thiols. mdpi.com |

| Sulfinothioates | 2,2,2-Trifluoroacetic Anhydride | Base-free, one-pot bis-thiolation (C2 and C3). acs.orgacs.org |

| Bunte Salts | Iodine / DMSO | Odorless sulfur source, environmentally benign. acs.org |

Indirect Synthesis via Precursors and Subsequent Thiolation

Indirect methods offer alternative routes to this compound and its analogs by first introducing a functional group at the C-3 position that can be subsequently converted to a thiol.

Transformation of Indole-3-Carboxylic Acid Derivatives to Thiol Analogues

Indole-3-carboxylic acids and their derivatives serve as versatile precursors. rsc.orgiwemi.comwipo.intfrontiersin.org For instance, indole-3-acetic acid can be synthesized and potentially converted to the corresponding thiol. frontiersin.org One reported synthesis involves the Vilsmeier-Haack reaction to produce indole-3-aldehyde, which is then oxidized to indole-3-carboxylic acid. iwemi.com While direct conversion to the thiol is not detailed in the provided results, this represents a plausible synthetic pathway.

Utilization of 3-Substituted Indoles as Starting Materials for Thiol Introduction

Various 3-substituted indoles can act as precursors for introducing a thiol group. For example, arenesulfonyl indoles, which contain a good leaving group, can react with nucleophiles to yield C-3 substituted indole derivatives. rsc.org Specifically, the reaction of arenesulfonyl indoles with a thiol in the presence of a suitable catalyst can generate a C-S bond at the C-3 position. rsc.org Another approach involves the use of gramine (B1672134) (3-(dimethylaminomethyl)indole), where the dimethylamino group can be displaced by a thiol nucleophile. bhu.ac.in

Multi-Component Reactions (MCRs) for Indole-Thiol Scaffolds

Multi-component reactions (MCRs) provide an efficient strategy for the one-pot synthesis of complex molecules, including indole-thiol scaffolds. tandfonline.comnih.govnih.govrsc.org These reactions often rely on the nucleophilicity of the indole C-3 position. rsc.org For instance, a one-pot, three-component reaction of indoles, aromatic aldehydes, and various thiols has been developed using zirconium oxychloride as a catalyst to produce 3-[(alkyl/arylthio)(aryl)methyl]-1H-indoles. researchgate.net Another MCR involves the assembly of indole, formaldehyde, an amino hydrochloride, and sodium thiosulfate (B1220275) to furnish indole-fused thiadiazepines. nih.govrsc.org

Table 2: Examples of Multi-Component Reactions for Indole-Thiol Synthesis

| Reactants | Catalyst/Conditions | Product Type |

| Indole, Aromatic Aldehyde, Thiol | Zirconium Oxychloride | 3-[(Alkyl/arylthio)(aryl)methyl]-1H-indoles researchgate.net |

| Indole, Formaldehyde, Amino Hydrochloride, Sodium Thiosulfate | HCl, THF | Indole-fused Thiadiazepines nih.govrsc.org |

Sustainable and Green Chemistry Approaches in Indole-Thiol Synthesis

The development of sustainable and green chemistry methodologies for the synthesis of indole-containing compounds, including this compound, has gained significant traction. nih.govopenmedicinalchemistryjournal.com These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and alternative energy sources like microwave irradiation. nih.govopenmedicinalchemistryjournal.com

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Several studies have demonstrated the successful synthesis of indole derivatives under these conditions.

A notable approach involves the use of a sulfonic-acid-functionalized ionic liquid as a Brønsted acid catalyst for the synthesis of various indole derivatives. researchgate.net This method proceeds at room temperature in the absence of a solvent, offering high yields. A key advantage of this catalyst is its reusability for up to ten consecutive runs without a significant loss of activity. researchgate.net Similarly, solid lithium perchlorate (B79767) has been effectively used to mediate the conjugate addition of thiols and indoles to α,β-unsaturated carbonyl compounds under solvent-free conditions, resulting in high yields of the corresponding Michael adducts. tandfonline.com

Ionic liquids (ILs) have emerged as versatile and sustainable catalysts and solvents for synthesizing 3-substituted indoles. nih.gov Their unique properties allow for highly selective reactions under mild temperatures, often obviating the need for toxic solvents. nih.gov For instance, an imidazole-based zwitterionic salt, 4-(3-methylimidazolium)butane sulfonate (MBS), has proven to be an efficient organocatalyst for producing bis(indolyl)methanes at room temperature under solvent-free conditions. researchgate.net

The use of iodine as a metal-free catalyst in dimethyl sulfoxide (B87167) (DMSO) has also been reported for the regioselective sulfenylation of indoles with thiols. gaylordchemical.com This system is considered environmentally friendly and provides excellent yields. gaylordchemical.comacs.org DMSO serves a dual role as both a solvent and an oxidant, regenerating the iodine catalyst. gaylordchemical.com Another green approach utilizes Bunte salts, which are odorless and stable, as the sulfur source in an iodine-catalyzed reaction, again with DMSO as the solvent and oxidant. gaylordchemical.comacs.org

Table 1: Comparison of Catalytic Systems for Indole Thiol Synthesis

| Catalyst System | Sulfur Source | Solvent | Key Advantages |

|---|---|---|---|

| Sulfonic-acid-functionalized ionic liquid | N/A (for general indole derivatives) | Solvent-free | Reusable catalyst, room temperature, high yields. researchgate.net |

| Solid lithium perchlorate | Thiols | Solvent-free | Simple, efficient, high yields for Michael adducts. tandfonline.com |

| Imidazole-based zwitterionic-salt (MBS) | N/A (for bis(indolyl)methanes) | Solvent-free | High chemoselectivity, room temperature. researchgate.net |

| Iodine/DMSO | Thiols or Disulfides | DMSO | Metal-free, eco-friendly, excellent yields. gaylordchemical.com |

| Iodine/DMSO | Bunte salts | DMSO | Odorless sulfur source, stable, excellent yields. gaylordchemical.comacs.org |

Microwave-assisted synthesis has become a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rasayanjournal.co.insioc-journal.cn This technology has been successfully applied to the synthesis of a variety of indole derivatives. sioc-journal.cnmdpi.com

For example, a one-pot, three-component synthesis of substituted 1,2,4-triazoles, a class of nitrogen-containing heterocycles, has been efficiently achieved under microwave irradiation. rasayanjournal.co.in In the context of indole chemistry, microwave irradiation has been utilized for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from enamines in excellent yields and with high regioselectivity. mdpi.com This neat reaction highlights the potential of microwave heating to drive reactions to completion without the need for a solvent.

Another significant application is the microwave-assisted synthesis of multi-substituted indole derivatives through a three-component reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin, catalyzed by trifluoroacetic acid. sioc-journal.cn The use of microwave heating in this domino reaction streamlines the synthesis of complex indole structures. sioc-journal.cn Furthermore, the synthesis of Schiff bases from indole-2-carboxylic acid and benzene (B151609) sulfonyl hydrazide has been accomplished efficiently under microwave irradiation in a solvent-free environment. orientjchem.org

While direct examples of microwave-assisted synthesis specifically for this compound are not prevalent in the reviewed literature, the successful application of this technology to a wide range of related indole functionalizations suggests its high potential for this specific target molecule. sioc-journal.cnmdpi.comorientjchem.org The principles of rapid heating and energy efficiency are broadly applicable and could be adapted to the thiomethylation of the indole ring.

Optimization of Reaction Yields and Selectivity in this compound Synthesis

Optimizing reaction yields and selectivity is a critical aspect of chemical synthesis, aiming to maximize the production of the desired product while minimizing the formation of byproducts. nih.gov For the synthesis of this compound, achieving high regioselectivity at the C3 position of the indole ring is paramount.

Several factors influence the yield and selectivity of indole functionalization reactions. The choice of catalyst is crucial. For instance, in the iodine-catalyzed sulfenylation of indoles, the catalyst plays a key role in the selective formation of the C-S bond at the C3 position. acs.org The reaction conditions, including temperature and solvent, also have a significant impact. Many modern synthetic protocols for 3-substituted indoles are designed to proceed at room temperature, which can improve selectivity by reducing the likelihood of side reactions that may occur at higher temperatures. nih.govresearchgate.net

The nature of the substrates, including the substituents on the indole ring and the thiol, can affect the reaction outcome. Studies on the DMSO/I2 catalyzed synthesis of 3-thioindoles have shown that the reaction tolerates a wide range of functional groups on both the indole and the thiol, consistently providing good to excellent yields. gaylordchemical.com

A practical approach to regioselective synthesis of 3-arylthioindoles has been developed using p-toluene sulfonyl hydrazide as the thiol precursor in the presence of N-iodosuccinimide (NIS) as an oxidant and triphenylphosphine (B44618) (PPh3) as a reductant, affording the desired products in good to excellent yields. benthamdirect.com

Table 2: Factors Influencing Yield and Selectivity in Indole Thiolation

| Factor | Influence on Yield and Selectivity | Examples |

|---|---|---|

| Catalyst | Determines the reaction pathway and regioselectivity. | Iodine in DMSO promotes selective C3-sulfenylation. gaylordchemical.comacs.org |

| Reaction Temperature | Lower temperatures can enhance selectivity by minimizing side reactions. | Many modern syntheses are optimized for room temperature. nih.govresearchgate.net |

| Solvent | Can influence catalyst activity and substrate solubility. | DMSO acts as both solvent and oxidant in some protocols. gaylordchemical.com |

| Substrate Functional Groups | Electron-donating or -withdrawing groups can affect reactivity. | The DMSO/I2 system tolerates a wide range of substituents. gaylordchemical.com |

| Oxidant/Reductant System | Can be crucial for generating the active sulfenylating agent. | NIS/PPh3 system used with p-toluene sulfonyl hydrazide. benthamdirect.com |

The direct thiomethylation of 1H-indole using a formaldehyde-mercaptan reagent system has been studied under various catalytic conditions, including acids, bases, phosphorus oxide, and an oxidative I2/NaOH system, to understand and optimize the reaction. researchgate.net The development of such multi-component reactions is a key strategy for improving the efficiency and atom economy of the synthesis. rsc.orgdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For this compound, a comprehensive analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra provides definitive evidence for its structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole ring and the methanethiol (B179389) substituent. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, generally above 8.0 ppm, due to its acidic nature and the anisotropic effect of the aromatic ring system.

The aromatic region of the spectrum displays signals for the protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7). These protons exhibit characteristic multiplicities and coupling constants. For instance, H-4 and H-7 often appear as doublets, while H-5 and H-6 typically present as triplets or multiplets due to coupling with their neighbors. The proton at the C-2 position of the indole ring, adjacent to the nitrogen atom, usually resonates as a singlet or a narrow triplet, depending on the solvent and concentration.

A key feature in the spectrum is the signal for the methylene (B1212753) protons (-CH₂SH). These protons are expected to appear as a doublet, coupled to the thiol proton (-SH). The chemical shift of this methylene group is influenced by the adjacent sulfur atom and the indole ring. The thiol proton itself would manifest as a triplet, integrating to one proton. The exact chemical shifts can be influenced by solvent, temperature, and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | > 8.0 | br s | - |

| H-4 | ~7.6 | d | ~7.8 |

| H-7 | ~7.4 | d | ~8.0 |

| H-2 | ~7.2 | s | - |

| H-5, H-6 | ~7.1-7.0 | m | - |

| -CH₂- | ~3.8 | d | ~7.5 |

| -SH | ~1.5 | t | ~7.5 |

Note: The data in this table is predicted based on the analysis of similar indole-containing compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the indole carbons are well-documented. The carbons of the benzene ring (C-4, C-5, C-6, C-7) and the pyrrole (B145914) ring (C-2, C-3, C-3a, C-7a) resonate in the aromatic region, typically between 110 and 140 ppm. The C-3 carbon, to which the methanethiol group is attached, is expected to be more shielded compared to other indole carbons.

The most upfield signal in the spectrum will correspond to the methylene carbon (-CH₂SH), significantly influenced by the electronegativity of the sulfur atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~136 |

| C-3a | ~127 |

| C-2 | ~124 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-4 | ~119 |

| C-7 | ~111 |

| C-3 | ~110 |

| -CH₂- | ~25 |

Note: This data is predicted based on known values for indole and related derivatives. researchgate.net The multiplicities of the signals can be confirmed using techniques like DEPT.

To further solidify the structural assignment, two-dimensional NMR techniques are invaluable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the presence of the methylene group.

One-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY-1D) can be employed to establish through-space proximities between protons. ucsb.eduuchicago.edu For instance, irradiation of the methylene protons (-CH₂SH) should show a NOE enhancement for the proton at the C-2 position of the indole ring, confirming their spatial closeness. This technique is particularly useful for confirming the substitution pattern on the indole ring. ucsb.eduuchicago.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Investigations

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as C-H and C=C stretching vibrations of the indole ring.

The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3400-3300 cm⁻¹. The S-H stretching vibration of the thiol group is generally weaker and appears in the range of 2600-2550 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| Thiol S-H | Stretching | 2600 - 2550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-S | Stretching | 700 - 600 |

Note: The data is based on characteristic infrared group frequencies. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In the positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which allows for the unambiguous determination of the molecular formula (C₉H₉NS).

Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion can be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern would provide further confirmation of the structure. A likely fragmentation pathway would involve the loss of the thiol group (-SH) or the entire methanethiol group (-CH₂SH) to form a stable indolyl-methyl cation. The fragmentation of the indole ring itself can also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which in turn confirms its molecular formula.

Detailed research findings from studies on closely related indole derivatives, such as indole-3-carbinol (B1674136) and its derivatives, demonstrate the utility of HRMS in their structural confirmation. mdpi.comresearchgate.net In a typical HRMS analysis of an indole derivative, the molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or a molecular radical cation M⁺•. The high resolving power of the mass analyzer then allows for the measurement of the mass-to-charge ratio (m/z) to four or more decimal places.

For this compound (C₉H₉NS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S). The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituent at the 3-position. For this compound, a characteristic fragmentation would be the loss of the methanethiol group (-CH₂SH) to form the stable 3-methyl-3H-indol-1-ium cation. researchgate.net

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 164.0534 | 164.0531 |

| [M-CH₂SH]⁺ | 130.0651 | 130.0649 |

This table presents hypothetical but scientifically plausible HRMS data for this compound based on its molecular formula and known fragmentation patterns of similar indole compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis light by organic molecules is restricted to certain wavelength ranges and is associated with the promotion of electrons from the ground state to higher energy orbitals.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions within the aromatic indole ring system. core.ac.uk The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

Calculated UV-absorbance spectra for 3-methylindole (B30407), a close structural analog of this compound, show characteristic absorption maxima. researchgate.net Based on studies of various indole derivatives, the introduction of a methanethiol group at the 3-position is expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted indole. core.ac.ukutep.edu This is due to the electronic interaction of the sulfur atom's lone pairs with the indole π-system.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Absorption Band | Electronic Transition | Approximate λₘₐₓ (nm) |

| ¹Lₐ | π → π | 280 - 290 |

| ¹Lₑ | π → π | 215 - 225 |

This table outlines the anticipated UV-Vis absorption bands for this compound based on data from analogous indole compounds.

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, a detailed analysis of its closely related analog, indole-3-carbinol (I3C), provides significant insight into the likely solid-state conformation. acs.orgtsijournals.comtsijournals.com

The crystal structure of I3C reveals a layered arrangement of molecules in the solid state. acs.org The molecules are interconnected through a network of hydrogen bonds. In the case of this compound, the thiol group (-SH) is also capable of forming hydrogen bonds, acting as both a donor and an acceptor. Therefore, a similar hydrogen-bonded network is expected in its crystal lattice.

The indole ring itself is planar, and the orientation of the methanethiol substituent relative to the indole ring is a key conformational feature. In I3C, different orientations of the hydroxyl group are observed in the asymmetric unit. acs.org A similar conformational flexibility would be expected for the methanethiol group in this compound. Furthermore, N-H···π interactions, where the N-H group of one molecule interacts with the π-electron cloud of an adjacent indole ring, are also a common feature in the crystal packing of indole derivatives and would likely be present. acs.org

Table 3: Key Crystallographic Parameters for Indole-3-Carbinol (I3C) as a Model for this compound

| Parameter | Value for Indole-3-Carbinol (I3C) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···O and O-H···π hydrogen bonds |

| Molecular Arrangement | Layered structure |

This table presents key crystallographic data for indole-3-carbinol, which serves as a predictive model for the solid-state structure of this compound. acs.org

Enzymatic Catalysis and this compound as a Substrate

While direct enzymatic studies on this compound are not extensively documented, the known reactivity of related indole and thiol compounds allows for informed hypotheses regarding its role as a substrate in enzymatic catalysis.

Methylated-thiol—coenzyme M methyltransferase (MT-MCT) is part of a family of enzymes crucial in the metabolism of single-carbon compounds, particularly in methanogenic archaea. These enzymes catalyze the transfer of a methyl group from a methylated thiol to coenzyme M. For instance, in the metabolism of trimethylamine, methyltransferase II isoenzymes are involved in coenzyme M methylation. acs.org The general mechanism involves a corrinoid protein that accepts a methyl group from the methylated substrate, which is then transferred to coenzyme M.

The enzyme methyl-coenzyme M reductase (MCR) catalyzes the final step in methane (B114726) formation, involving the reduction of methyl-coenzyme M (methyl-SCoM) with coenzyme B (CoBSH). nih.gov The mechanism can involve a Ni(I) center acting as a nucleophile, generating a Ni(III)-methyl intermediate. nih.gov Furthermore, enzymes responsible for post-translational modifications of MCR itself include S-adenosylmethionine (SAM)-dependent methyltransferases that create S-methylcysteine residues within the enzyme structure. plos.org

Given this context, this compound, as a thiol-containing compound, could hypothetically serve as a substrate for certain methyltransferases. An enzyme could potentially catalyze the methylation of its thiol group, using a methyl donor like S-adenosylmethionine (SAM). The resulting S-methylated indole derivative would then be a substrate for a demethylating enzyme, such as a homolog of MT-MCT, which would transfer the methyl group to an acceptor like coenzyme M. This proposed interaction is based on the known function of these enzymes with other methylated thiols like methanethiol. acs.orgnih.gov

Molecular docking studies on various indole derivatives provide significant insights into the potential binding mechanisms of this compound with enzyme active sites. These studies consistently highlight the importance of hydrogen bonding and pi-stacking interactions.

For example, docking studies of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives with α-amylase revealed that the indole moiety binds deep within the active site cavity, interacting with key residues such as Leu165, Ala198, and Asp300. acs.org Similarly, docking of indole-based scaffolds with DNA gyrase showed strong binding interactions. jmchemsci.com In another study, newly synthesized indole derivatives were docked into the active sites of UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, with interactions mediated by hydrogen bonds and pi-stacked interactions. nih.gov The indole ring's capacity for these interactions makes it a privileged scaffold for enzyme binding.

For this compound, the indole NH group can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the enzyme's active site. The thiol group (-SH) can also act as a hydrogen bond donor or, in its thiolate form (-S⁻), as a nucleophile or metal ligand, further anchoring the substrate.

| Indole Derivative Class | Target Enzyme | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Indole-3-acetamides | α-Amylase | Trp58, Trp59, Tyr62, Leu162, Arg195, Asp197, Glu233, Asp300, His305 | Hydrogen Bonding, Pi-Stacking | acs.org |

| 1,2-dithiole-3-thione-based indoles | UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase | Not specified | Hydrogen Bonding, Pi-Stacking | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | RelA/SpoT homolog (RSH) synthetase | Not specified | Binding to synthetic domain active sites | mdpi.com |

| Tetrahydro-1H-indazole-based indoles | DNA gyrase (1KZN) | Not specified | Bonding mode interactions with active site | jmchemsci.com |

Biochemical Reaction Pathways of Related Indole-3-Methyl Compounds (e.g., Indole-3-ylmethanamine, Indoleacetate)

The biochemical pathways of related indole-3-methyl compounds, such as indoleacetate and indole-3-ylmethanamine, provide a framework for understanding the potential enzymatic transformations of this compound.

Indoleacetate (Indole-3-acetic acid, IAA): Indoleacetate is a well-known plant hormone (auxin) with several defined metabolic pathways. ontosight.ai

Anaerobic Degradation : In denitrifying bacteria like Azoarcus evansii, IAA undergoes complete anaerobic oxidation. nih.gov The pathway is initiated by the transformation of IAA into the enol and keto forms of 2-oxo-IAA. nih.gov A more complex pathway involves the activation of IAA to its CoA-thioester, followed by hydroxylation, ATP-dependent ring hydrolysis, and a coenzyme B12-dependent rearrangement. uni-marburg.de

Decarboxylation : Certain anaerobic bacteria utilize indoleacetate decarboxylase, a glycyl radical enzyme, to catalyze the decarboxylation of indoleacetate to form skatole (3-methylindole). wikipedia.org This reaction is chemically challenging and proceeds via a proton-coupled electron transfer mechanism. wikipedia.org

Conjugation : In some bacteria, such as Pseudomonas syringae, indoleacetate can be conjugated with amino acids. The enzyme indoleacetate-lysine synthetase catalyzes the ATP-dependent ligation of indoleacetate to L-lysine, forming N6-[(indol-3-yl)acetyl]-L-lysine. wikipedia.org

Methylation : In plants, indole-3-acetate (B1200044) O-methyltransferase 1 (IAMT1) catalyzes the methylation of the carboxyl group of IAA to form the methyl ester, MeIAA, which is considered an inactive form of the hormone and plays a role in auxin homeostasis. uniprot.org

Indole-3-ylmethanamine (Tryptamine): Indole-3-ylmethanamine, also known as 3-aminomethylindole, is classified as a 3-alkylindole and a primary amine. hmdb.ca While its specific metabolic pathways are less detailed in the provided context, as a primary amine, it is expected to be a substrate for enzymes like monoamine oxidases, which would catalyze its oxidative deamination to produce indole-3-acetaldehyde. This aldehyde can then be further oxidized to indole-3-acetic acid.

Biotransformation Studies and Metabolic Fate of this compound Analogues

The metabolic fate of indole-3-carbinol (I3C), an important analogue of this compound, has been studied extensively and offers a robust model for predicting the biotransformation of thiol-containing indoles. I3C is a natural compound found in cruciferous vegetables. nih.govoregonstate.edu

Upon ingestion, I3C undergoes acid-catalyzed condensation in the stomach to form various oligomeric products, most notably 3,3'-diindolylmethane (B526164) (DIM). oregonstate.edunih.gov However, studies using cultured human breast cancer cells (MCF-7) show that I3C itself is relatively inert to typical metabolic processes. acs.org Instead, its primary route of reaction is non-enzymatic conjugation with cellular thiols. acs.org The main conversion products identified in cytosolic fractions are the 3-(cystein-S-ylmethyl) and 3-(glutathion-S-ylmethyl) conjugates of I3C. acs.org The formation of the cysteine conjugate was shown to occur even in cell-free medium containing cysteine, indicating a non-enzymatic reaction. acs.org

This suggests that this compound, being a thiol itself, would likely participate in disulfide exchange reactions with cellular thiols like glutathione (B108866) and cysteine residues in proteins. It could also undergo oxidation of its thiol group to a sulfenic acid, which would be a highly reactive intermediate, or further to a sulfonic acid prior to excretion.

| Analogue | Metabolite/Product | Transformation Type | Comments | Reference |

|---|---|---|---|---|

| Indole-3-carbinol (I3C) | 3,3'-diindolylmethane (DIM) | Acid-catalyzed condensation/dimerization | Occurs in the stomach and also found in liver. | oregonstate.edunih.gov |

| Indole-3-carbinol (I3C) | 3-(cystein-S-ylmethyl) conjugate | Non-enzymatic conjugation | Primary conversion product in MCF-7 cell cytosol. | acs.org |

| Indole-3-carbinol (I3C) | 3-(glutathion-S-ylmethyl) conjugate | Non-enzymatic conjugation | Detected in MCF-7 cell cytosol. | acs.org |

| Indole-3-carbinol (I3C) | Indole-3-carboxaldehyde | Oxidation | Occurs in culture medium independent of cells. | acs.org |

| Indole-3-carbinol (I3C) | Indole-3-carboxylic acid | Oxidation | Occurs in culture medium independent of cells. | acs.org |

| Indole-3-carbinol (I3C) | Glucuronide conjugates of I3C derivatives | Conjugation (Phase II) | Detected in the bile of rainbow trout. | nih.gov |

Elucidation of Reaction Mechanisms Mediated by the Thiol Group in Indole Systems

The thiol group is a potent nucleophile and can mediate a variety of chemical transformations within the indole system.

Sulfenylation : The indole ring, particularly at the C3 position, can undergo electrophilic substitution with sulfenylating agents. researchgate.net Methods have been developed for the direct sulfenylation of indoles using thiols as the thiolating agent, often catalyzed by iodine or other reagents, to form 3-thioindoles. researchgate.netresearchgate.net The mechanism involves the generation of an electrophilic sulfur species (e.g., a sulfenyl iodide) which is then attacked by the nucleophilic C3 position of the indole ring. researchgate.net

Thiol-Mediated Cascade Reactions : Thiols can act as "multitasking" reagents in complex reaction cascades. For instance, a process for converting indole-tethered ynones into functionalized quinolines uses a thiol to promote a three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.org This highlights the ability of the thiol group to participate in and facilitate complex intramolecular rearrangements.

Thiol-Disulfide Exchange : The thiol group of this compound can readily participate in thiol-disulfide exchange reactions. researchgate.net This is a common biochemical reaction where the thiolate anion (-S⁻) of one molecule attacks a disulfide bond of another, leading to the formation of a new disulfide bond and a new thiol. This mechanism is central to the oxidative folding of proteins and the function of many redox-active enzymes. researchgate.net this compound could therefore interact with protein disulfide bonds or with oxidized glutathione (GSSG), becoming covalently linked via a disulfide bridge.

Oligomerization : In the presence of acid, indole derivatives can oligomerize. Thiols can be incorporated into these products. For example, two molecules of an indole derivative can react with one molecule of a dithiol in the presence of trifluoroacetic acid to yield complex adducts. mdpi.com

These mechanisms underscore the versatility of the thiol group in mediating reactions ranging from simple substitution to complex, multi-step cascades, all of which are plausible transformations for this compound in a biochemical environment.

Derivatives and Analogues of 1h Indol 3 Yl Methanethiol: Design and Structure Activity Relationships Sar

Rational Design and Synthesis of Chemically Modified Indole-Thiol Analogues

The rational design of (1H-Indol-3-YL)methanethiol analogues is guided by the objective of optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This process often begins with a known bioactive indole (B1671886) scaffold, where the introduction of a thiol or modified thiol moiety is hypothesized to enhance interaction with biological targets, such as enzymes or receptors, through covalent bonding, hydrogen bonding, or metal coordination.

The synthesis of these analogues leverages a variety of established and modern organic chemistry methodologies. A common strategy involves the functionalization of pre-formed indole rings. For instance, indole-3-carbaldehyde can serve as a versatile starting material. It can be converted to various intermediates that are subsequently coupled with thiol-containing fragments. One such pathway involves the reduction of an indole-3-methyloxime intermediate using reagents like Raney Nickel to yield a tryptamine (B22526) derivative, which can then be further functionalized. researchgate.netresearchgate.net

Another approach involves multi-component reactions (MCRs), which offer an efficient route to complex molecules in a single step. Catalyst-free MCR processes using polyethylene (B3416737) glycol as a reaction medium have been successfully employed for the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com Furthermore, metal-catalyzed cross-coupling reactions provide a powerful tool for constructing the indole core or for adding substituents. organic-chemistry.org The synthesis of thieno[2,3-b]indoles, for example, can be achieved from indoles and alkynes in the presence of sulfur powder, showcasing a method to integrate a sulfur-containing ring system with the indole core. nih.gov These synthetic strategies are crucial for creating a diverse library of indole-thiol analogues for biological screening. openmedicinalchemistryjournal.comnih.govresearchgate.net

Systemic Modification of the Indole Ring System and the Thiol Side Chain

Systematic modification of both the indole ring and the thiol side chain is fundamental to understanding the structure-activity relationships (SAR) of this class of compounds. SAR studies correlate specific structural changes with alterations in biological activity, providing critical insights for lead optimization. nih.govresearchgate.net

Indole Ring Modifications: The electronic and steric properties of the indole nucleus can be fine-tuned by introducing substituents at various positions (e.g., C-5, C-6, C-7). nih.gov Studies on other indole derivatives have shown that electron-withdrawing groups (like halogens: -F, -Cl, -Br) or electron-donating groups (like methoxy: -OCH3) can significantly impact biological activity. nih.govacs.org For example, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives tested for antimicrobial activity, substitutions on the indole ring were found to be critical. The presence of chloro or trifluoromethyl groups was explored to enhance activity. researchgate.netresearchgate.net The N-H group of the indole ring is also a key site for modification, as it can act as a hydrogen bond donor. nih.gov Alkylation or acylation at the N-1 position can alter the molecule's hydrogen bonding capacity and lipophilicity, thereby influencing its interaction with biological targets. acs.org

Thiol Side Chain Modifications: The thiol (-SH) group is highly reactive and can be modified to modulate its nucleophilicity, redox potential, and ability to form disulfide bonds. Key modifications include:

Alkylation: Converting the thiol to a thioether (R-S-R') can improve stability and alter steric bulk.

Oxidation: The thiol can be oxidized to form disulfides (R-S-S-R'), sulfenic acids (R-SOH), or sulfonic acids (R-SO3H), each with distinct chemical properties and biological implications.

Chain Homologation: Varying the length and branching of the alkyl chain connecting the thiol to the indole ring can optimize spacing and orientation for target binding. nih.govlimef.com

The table below summarizes hypothetical modifications and their potential impact on activity, based on established principles from related indole derivatives.

| Modification Site | Substituent/Modification | Rationale / Potential SAR Impact |

| Indole Ring (C-5) | -Cl, -F (Halogen) | Increases lipophilicity; alters electronic properties; may enhance binding affinity through halogen bonding. researchgate.netnih.gov |

| -OCH3 (Methoxy) | Electron-donating group; can act as a hydrogen bond acceptor; may improve solubility and metabolic stability. nih.gov | |

| Indole Ring (N-1) | -CH3 (Methylation) | Removes hydrogen bond donor capability; increases lipophilicity; may prevent certain metabolic reactions. acs.org |

| Thiol Side Chain | Thioether (-S-CH3) | Masks the reactive thiol; increases metabolic stability; alters steric and electronic profile. |

| Disulfide (-S-S-R) | Can participate in thiol-disulfide exchange with cysteine residues in proteins, forming covalent bonds. | |

| Chain Extension | Lengthening the methylene (B1212753) bridge (-CH2-SH to -(CH2)n-SH) explores deeper binding pockets and optimizes geometry. nih.govlimef.com |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of indole compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole-Thiol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govijpsr.com For indole-thiol scaffolds, QSAR can predict the activity of unsynthesized analogues, prioritize synthetic targets, and provide insights into the molecular features crucial for bioactivity. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Such as dipole moment and orbital energies (HOMO, LUMO), which describe a molecule's electronic distribution and reactivity.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.

Once calculated, these descriptors are correlated with the experimental biological activity (e.g., pIC50) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). msjonline.orgneliti.com The resulting equation forms the QSAR model. For instance, a QSAR study on indole derivatives as inhibitors of a specific enzyme might reveal that high inhibitory activity is correlated with low HOMO energy, high lipophilicity, and the presence of a hydrogen bond donor at a specific position. tandfonline.comtandfonline.com

The table below presents a hypothetical QSAR model for a series of indole-thiol analogues, illustrating the type of data generated.

| Compound | pIC50 (Experimental) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | pIC50 (Predicted by Model) |

| Analogue 1 | 5.2 | 2.1 | 1.5 | 180 | 5.3 |

| Analogue 2 | 5.8 | 2.5 | 1.8 | 195 | 5.7 |

| Analogue 3 | 6.5 | 2.9 | 2.2 | 210 | 6.6 |

| Analogue 4 | 4.9 | 1.8 | 1.3 | 170 | 4.8 |

This is a representative data table for a QSAR study. The values are for illustrative purposes.

The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and reliability for guiding the design of new, more potent indole-thiol derivatives. nih.govmsjonline.org

Conformational Analysis and Stereochemical Influences on Molecular Interactions

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. libretexts.org Molecular interactions with biological targets are highly specific, and only a particular spatial arrangement of atoms may allow for optimal binding.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. For this compound and its analogues, key conformational variables include the orientation of the methanethiol (B179389) side chain relative to the indole ring. pageplace.de Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this analysis. nih.gov NOESY experiments can identify protons that are close in space, providing crucial data to determine the predominant conformation of the molecule in solution. nih.govyoutube.comresearcher.life Computational methods, such as molecular mechanics and quantum chemical calculations, complement experimental data by predicting the relative energies of different conformers. journals.co.za

Stereochemical Influences: The introduction of one or more chiral centers into an indole-thiol analogue leads to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. acs.orgnih.gov For example, if the side chain is extended and substituted, creating a chiral center, one enantiomer (e.g., the R-enantiomer) might fit perfectly into a receptor's binding site, while the other (the S-enantiomer) may bind weakly or not at all. This is because biological macromolecules, such as proteins and enzymes, are themselves chiral. Understanding these stereochemical requirements is essential for designing potent and selective drugs.

Computational and Theoretical Investigations of 1h Indol 3 Yl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods provide insights into geometric structure, electron distribution, and chemical reactivity, which are crucial for predicting how (1H-Indol-3-YL)methanethiol might behave in chemical reactions or biological systems.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately and efficiently calculate a wide range of molecular properties. For a molecule like this compound, DFT studies, typically using functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its optimal three-dimensional geometry and electronic characteristics.

Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated to find the molecule's most stable conformation. Electronic properties derived from DFT calculations help in creating a comprehensive reactivity profile. These properties include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms, indicating sites prone to electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for Indole (B1671886) Derivatives

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Correlates with chemical stability; a larger gap implies higher stability |

| Dipole Moment | 2.0 to 3.5 Debye | Measures the overall polarity of the molecule |

| Chemical Hardness (η) | 2.25 to 2.75 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 to 2.5 eV | A global measure of electrophilic character |

Note: These values are illustrative, based on published DFT studies on various 3-substituted indole derivatives, and represent the type of data generated for this compound.

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical methods are also invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the UV-Visible absorption spectrum. Furthermore, calculations of vibrational frequencies can simulate the Infrared (IR) spectrum, helping to assign experimental peaks to specific molecular vibrations. For this compound, this would involve identifying characteristic stretches for the N-H bond of the indole, C-S, and S-H bonds.

Conformational analysis is another critical application. The methanethiol (B179389) side chain can rotate around the bond connecting it to the indole ring. Computational methods can map the potential energy surface associated with this rotation to identify the most stable conformers (rotational isomers) and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt, a key factor in its interaction with other molecules, such as biological receptors.

Molecular Modeling and Docking Simulations for Interaction Prediction

While quantum chemistry describes the intrinsic properties of a molecule, molecular modeling and docking simulations are used to predict how it interacts with other molecules, particularly biological macromolecules like proteins and enzymes. These techniques are central to computer-aided drug design.

Ligand-Biomolecule Interaction Studies (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which represents the most stable and likely interaction.

For this compound, docking studies would be performed against the crystal structures of relevant protein targets. The indole scaffold is known to interact with a wide range of enzymes and receptors. The simulation would place the molecule into the protein's active site and score different poses based on the types of interactions formed, such as:

Hydrogen Bonds : The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking : The aromatic indole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrophobic Interactions : The indole ring and the methyl group can form favorable interactions with nonpolar pockets in the receptor.

Thiol Interactions : The sulfur atom can engage in specific interactions, including potential hydrogen bonding or coordination with metal ions if present in the active site.

Studies on other indole derivatives have shown successful docking into the active sites of targets like cyclooxygenase-2 (COX-2), various kinases, and tubulin, demonstrating the utility of this approach. ajchem-a.commdpi.commdpi.com

Understanding Binding Affinities and Molecular Recognition

Beyond predicting the binding pose, docking programs provide a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). ajchem-a.com A more negative score typically indicates a stronger and more favorable interaction. These scores allow for the comparison of different potential ligands and help prioritize compounds for synthesis and experimental testing.

Molecular dynamics (MD) simulations can further refine the results from docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the interaction and helping to assess the stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can identify key and persistent interactions that are critical for molecular recognition and binding stability.

Table 2: Illustrative Molecular Docking Results for an Indole Derivative against a Kinase Active Site

| Parameter | Result | Interpretation |

| Target Protein | Example: Cyclin-dependent kinase 2 (CDK2) | A common target in cancer research. |

| Binding Energy Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | LYS33, ASP145, PHE80 | Identifies the specific amino acids in the active site that stabilize the ligand. |

| Interaction Types | Hydrogen Bond: Indole N-H with ASP145π-π Stacking: Indole ring with PHE80Hydrophobic: Methanethiol group in pocket near LYS33 | Details the specific non-covalent forces responsible for binding. For this compound, the methanethiol group would be analyzed for its contribution to binding within a specific pocket. |

Note: This table is a hypothetical example based on typical docking studies of indole-based inhibitors to illustrate the type of data and insights generated.

Advanced Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It is used to establish relationships between a molecule's structure and its physical, chemical, or biological properties.

For this compound, cheminformatics approaches can be used to compare its properties to large databases of known compounds. This can help predict its potential biological activities or liabilities. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comeurjchem.com QSAR is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity.

To build a QSAR model for a class of compounds including this compound, researchers would:

Assemble a dataset of structurally related indole derivatives with measured biological activity (e.g., enzyme inhibition).

Calculate a wide range of molecular descriptors for each compound. These descriptors are numerical representations of the molecule's properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) characteristics.

Use statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the observed activity. tandfonline.com

Such a model could then be used to predict the activity of new, unsynthesized compounds like this compound based solely on its calculated descriptors. This helps to guide the design of more potent and selective molecules. tandfonline.comeurjchem.com Data mining of chemical and biological databases can also reveal connections between the indole-methanethiol scaffold and specific biological targets, providing new avenues for experimental investigation. mdpi.com

Applications of 1h Indol 3 Yl Methanethiol and Its Derivatives in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Structures

The indole-3-yl motif is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds. (1H-Indol-3-YL)methanethiol serves as an excellent starting material for introducing this privileged scaffold into more complex heterocyclic systems. The presence of the nucleophilic thiol group provides a reactive handle for a variety of cyclization and coupling reactions.

Research has shown that the indole (B1671886) nucleus can be readily incorporated into various heterocyclic rings. For instance, multicomponent reactions involving indole have been used to synthesize furan-2(5H)-one derivatives mdpi.com. Similarly, the synthesis of 2-(1H-indol-3-yl)thiazoles has been achieved through multistep continuous flow processes, demonstrating the utility of the indole-3-yl group in constructing sulfur-containing heterocycles nih.gov. The reaction of indole derivatives with other reagents has also led to the formation of complex structures like 2-chloroquinolines bearing a di(1H-indol-3-yl)methyl moiety researchgate.net.

Drawing parallels from the chemistry of other heterocyclic methanethiols, such as 2-furyl methanethiol (B179389) which is a precursor for oxazoles and triazoles, this compound is a prime candidate for synthesizing a range of indole-substituted sulfur-containing heterocycles echemcom.com. The thiol group can act as a nucleophile in condensation reactions with dicarbonyl compounds, halo-ketones, or other electrophiles to form rings like thiazoles, thiophenes, and thiadiazines.

Table 1: Synthesis of Complex Heterocycles from Indole-Based Precursors

| Target Heterocycle | Precursor/Methodology | Description |

|---|---|---|

| Furanones | Multicomponent reaction of indole, arylglyoxal, and Meldrum's acid mdpi.com | A one-pot approach to construct furan-2(5H)-one derivatives containing an indole fragment. |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis followed by Fischer indole synthesis nih.gov | A continuous flow method to produce highly functionalized 2-(1H-indol-3-yl)thiazoles. |

| Quinolines | Reaction of 2,4-dichloroquinolines with a di-indolyl methanol (B129727) derivative researchgate.net | Synthesis of quinolines linked to a di(1H-indol-3-yl)methyl group via a phenoxy bridge. |

Role in the Development of Novel Organic Reactions and Methodologies

The dual reactivity of the indole ring and the thiol function in this compound makes it a valuable substrate for developing new synthetic methods. The thiol group is well-known for its participation in a variety of modern organic reactions.

One significant area is its potential use in thiol-ene reactions, where the thiol adds across a double bond, often initiated by light or a radical initiator. This provides a powerful and atom-economical method for carbon-sulfur bond formation. Furthermore, gold(I)-promoted anti-Markovnikov hydrothiolation of olefins has been demonstrated with methanethiol generated in situ, a methodology that could be adapted for this compound to attach the indole motif to a wide range of alkyl chains researchgate.net.

A notable discovery is the oligomerization of indole derivatives that incorporates thiols mdpi.com. In this acid-catalyzed reaction, two molecules of an indole derivative react with one molecule of a thiol, leading to novel adducts and demonstrating a previously unknown reaction pathway. This highlights the potential for this compound to participate in unique multicomponent reactions, where both the indole nucleus and the thiol group engage in bond-forming events. The development of solvent-free, photocatalytic syntheses of sulfur-containing heterocycles also opens new avenues for green methodologies involving this compound mdpi.com.

Table 2: Potential Novel Reactions Involving this compound

| Reaction Type | Description | Potential Product |

|---|---|---|

| Thiol-Ene "Click" Reaction | Radical-mediated addition of the S-H bond across an alkene or alkyne. | Adducts where the indole-3-ylmethylthio group is connected to a carbon backbone. |

| Photocatalytic Thioacetalization | Light-mediated reaction with aldehydes under solvent-free conditions mdpi.com. | Thioacetals derived from the indole methanethiol. |

| Thiol Incorporation in Indole Oligomerization | Acid-catalyzed reaction where the thiol is incorporated into an indole trimer-like structure mdpi.com. | Complex aniline (B41778) derivatives bearing the indole-3-ylmethylthio group. |

Precursor in the Synthesis of Annulated Indoles and Other Fused Systems

Annulated indoles, where another ring is fused to the indole core, are important structural motifs in medicinal chemistry and materials science kuleuven.be. This compound is an ideal precursor for synthesizing sulfur-containing fused indole systems through intramolecular cyclization strategies.

The methanethiol moiety can be transformed into a reactive group that subsequently cyclizes onto the indole ring. For example, oxidation of the thiol to a sulfonyl chloride could be followed by a Friedel-Crafts type cyclization onto the C-2 or C-4 position of the indole. Alternatively, intramolecular reactions can be designed where the thiol attacks an electrophilic center tethered to the indole nitrogen.

An analogous strategy has been successfully employed in the synthesis of oxazino[4,3-a]indoles, which are formed via a cascade addition-cyclization of (1H-indol-2-yl)methanols with vinyl sulfonium (B1226848) salts rsc.org. A similar cascade reaction involving this compound could lead to the formation of thia-analogs, such as thiazinano[4,3-a]indoles. These fused systems are of significant interest due to their novel stereoelectronic properties and potential biological activities.

Table 3: Potential Fused Systems Derived from this compound

| Fused System | Proposed Synthetic Route | Ring Structure |

|---|---|---|

| Thiepino[2,3-b]indole | Intramolecular cyclization of an N-alkylated derivative bearing a leaving group. | A seven-membered sulfur-containing ring fused to the a-face of the indole. |

| Dihydrothiopyrano[2,3-b]indole | Intramolecular Friedel-Crafts reaction or radical cyclization onto the C-2 position. | A six-membered sulfur-containing ring fused to the a-face of the indole. |

Development of Catalysts and Ligands Incorporating the Indole-Thiol Motif

The design of novel ligands is central to the advancement of transition metal catalysis. The this compound structure combines the π-rich indole ring with a soft sulfur donor, making it an attractive candidate for a new class of ligands.

The thiol group is a classic coordinating agent for late transition metals such as palladium, platinum, gold, and nickel. The indole nitrogen, after deprotonation, can also act as a coordinating atom, potentially allowing the molecule to function as a bidentate N,S-ligand. Such ligands could stabilize catalytically active metal centers and influence the selectivity of organic transformations.

Indole-based structures have been explored as potential ligands for the construction of metal-organic frameworks (MOFs) nih.gov. The incorporation of a thiol group would provide a strong coordination site, enhancing the stability and modifying the properties of the resulting framework. Catalysts and ligands featuring the indole-thiol motif could find applications in cross-coupling reactions, C-H activation, and asymmetric synthesis.

Table 4: Potential Applications in Catalysis and Ligand Design

| Application Area | Metal Center | Role of this compound |

|---|---|---|

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | As an N,S-bidentate ligand to stabilize the metal center and modulate its reactivity. |

| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir) | Chiral derivatives could serve as ligands for enantioselective transformations. |

| Gold Catalysis | Gold (Au) | As a ligand for stabilizing Au(I) or Au(III) species in reactions involving alkynes or allenes. |

Occurrence and Functional Roles of 1h Indol 3 Yl Methanethiol in Biological Systems Non Human, Non Clinical

Identification and Distribution in Plant Species (e.g., Arabidopsis thaliana, Solanum lycopersicum)

Direct identification and widespread distribution of free (1H-Indol-3-YL)methanethiol in plant tissues have not been extensively documented in scientific literature. However, the presence of its precursors, indole (B1671886) glucosinolates, is well-established in Brassicaceae, including the model organism Arabidopsis thaliana. researchgate.net Upon tissue damage, these glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various breakdown products, including unstable isothiocyanates. researchgate.net

Indol-3-ylmethylglucosinolate (glucobrassicin), a prominent indole glucosinolate, degrades into indol-3-ylmethyl isothiocyanate, which is highly reactive. researchgate.net This intermediate can then react with various nucleophiles present in the cellular environment. Given the abundance of sulfur-containing compounds in plants, such as cysteine and glutathione (B108866), it is chemically plausible that indol-3-ylmethyl isothiocyanate or its subsequent product, indole-3-carbinol (B1674136), could react with these thiols to form this compound or related thiol adducts.

While direct detection in Solanum lycopersicum (tomato) is not reported, the broader study of volatile organic compounds (VOCs) in plants reveals the emission of various indole derivatives that play roles in communication and defense. nih.govmeddocsonline.orgnih.gov The identification of such compounds often relies on sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS). The low volatility and potential reactivity of this compound may pose challenges to its detection as a volatile signal.

Table 1: Key Indole-Derived Compounds in Plants and Their Known Distribution

| Compound Name | Precursor | Known Plant Families/Species | Primary Role |

| Indole Glucosinolates | Tryptophan | Brassicaceae (Arabidopsis thaliana, Brassica spp.) | Defense compounds |

| Indole-3-Carbinol | Indole Glucosinolates | Brassicaceae | Defense, signaling |

| Indole | Indole-3-glycerol phosphate | Widespread (e.g., maize, rice, various flowers) | Volatile signal, defense |

| Indole-3-Acetic Acid (Auxin) | Tryptophan | Ubiquitous in plants | Phytohormone (growth and development) |

Metabolic Pathways and Biosynthesis of Indole-Derived Thiols in Plants

The biosynthesis of indole-derived thiols in plants is likely linked to the metabolism of indole glucosinolates. The pathway originates from the amino acid tryptophan, which is converted through a series of enzymatic steps to form the core indole glucosinolate structure.

The key steps in the proposed formation of this compound are:

Biosynthesis of Indole Glucosinolates: In Arabidopsis thaliana, tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. IAOx is then further metabolized to form indol-3-ylmethylglucosinolate (glucobrassicin).

Hydrolysis by Myrosinase: Upon tissue damage, myrosinase is released and hydrolyzes glucobrassicin, removing the glucose moiety and leading to the formation of an unstable aglycone.

Formation of Reactive Intermediates: This aglycone rearranges to form indol-3-ylmethyl isothiocyanate. This is a highly electrophilic compound, meaning it readily reacts with electron-rich molecules. researchgate.net

Reaction with Thiols: It is hypothesized that indol-3-ylmethyl isothiocyanate can react with endogenous thiols like cysteine or glutathione to form conjugates. Alternatively, the isothiocyanate can hydrolyze to indole-3-carbinol, which could potentially be converted to a thiol. While the specific enzymes catalyzing the direct formation of this compound have not been identified, the chemical principles of isothiocyanate reactivity strongly support the possibility of such reactions occurring non-enzymatically or with the aid of general transferase enzymes.

Figure 1: Proposed Biosynthetic Pathway of this compound from Indole Glucosinolates

Contribution to Plant Biochemistry and Physiology (e.g., as metabolites or signaling molecules)

Indole-derived compounds are crucial players in plant biochemistry and physiology, acting as both defense metabolites and signaling molecules. frontiersin.org While the specific roles of this compound are not yet fully elucidated, we can infer its potential functions based on the activities of related molecules.

Defense Metabolites: Glucosinolate breakdown products, including isothiocyanates and indole-3-carbinol, are well-known for their roles in plant defense against herbivores and pathogens. nih.gov The sulfur-containing nature of this compound could contribute to its toxicity or deterrence to pests and diseases.

Signaling Molecules: Indole itself is a volatile signaling molecule that can prime neighboring plants for enhanced defense responses. nih.gov Indole-3-carbinol has been shown to act as an auxin antagonist, thereby influencing plant growth and development. nih.gov It is plausible that this compound or its derivatives could also modulate plant signaling pathways, potentially interacting with hormone signaling or redox-sensitive processes. The thiol group is redox-active and could participate in cellular signaling cascades that respond to oxidative stress.

Table 2: Potential Physiological Roles of Indole-Derived Thiols in Plants

| Potential Role | Proposed Mechanism of Action |

| Direct Defense | Toxicity or deterrence to herbivores and pathogens due to the reactive thiol group. |

| Indirect Defense | Release as a volatile compound to attract natural enemies of herbivores. |

| Signaling Molecule | Modulation of phytohormone pathways (e.g., auxin signaling). |

| Redox Regulation | Participation in cellular redox homeostasis through the thiol group. |

Roles in Microbial Metabolism and Biogeochemical Cycles (e.g., methanogenesis)

The indole moiety is recognized as a signaling molecule in various bacterial species, influencing processes such as biofilm formation and virulence. researchgate.net Methanethiol (B179389), the simplest organic thiol, is a key intermediate in the global sulfur cycle and is metabolized by a diverse range of microorganisms.

Methanogenesis: Certain anaerobic microbes can utilize methanethiol as a substrate for methanogenesis, the biological production of methane (B114726). In this process, the methyl group of methanethiol is used to generate methane. While there is no direct evidence of this compound being a direct substrate for methanogenesis, its degradation by other microbes could potentially release methanethiol, which would then be available to methanogens.

Sulfur Cycle: The microbial degradation of this compound would contribute to the cycling of sulfur in the environment. The thiol group could be oxidized to sulfate (B86663) or reduced to hydrogen sulfide, depending on the microbial community and the prevailing redox conditions.

Indole Metabolism: The indole ring could be degraded by various microorganisms, feeding into central metabolic pathways. Alternatively, the intact indole moiety could serve as a signaling molecule for other members of the microbial community.